molecular formula C26H18BrNO5S B4996746 [4-[Benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate

[4-[Benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate

Cat. No.: B4996746
M. Wt: 536.4 g/mol
InChI Key: QFPHSCSILOWAGC-UHFFFAOYSA-N
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Description

[4-[Benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate is a complex organic compound that features a benzenesulfonyl group, a benzoyl group, and a bromophenyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Introduction of the Benzoyl Group: The benzenesulfonyl chloride is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzenesulfonyl(benzoyl) intermediate.

    Bromination: The intermediate is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromophenyl group.

    Esterification: Finally, the brominated intermediate is esterified with benzoic acid in the presence of a dehydrating agent like thionyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[4-[Benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Benzenesulfinyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In

Properties

IUPAC Name

[4-[benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrNO5S/c27-23-18-21(16-17-24(23)33-26(30)20-12-6-2-7-13-20)28(25(29)19-10-4-1-5-11-19)34(31,32)22-14-8-3-9-15-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPHSCSILOWAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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